(R)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮
描述
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
恶唑烷酮的抗菌活性
恶唑烷酮代表一类新型合成抗菌剂,展示了独特的蛋白质合成抑制机制。它们对重要的致病菌(如耐甲氧西林金黄色葡萄球菌、耐万古霉肠球菌和耐青霉素肺炎链球菌)表现出抑菌活性。利奈唑胺是一种临床开发的恶唑烷酮,具有良好的药代动力学和毒性特征,口服生物利用度高。它在实验模型和 II 期试验中对革兰氏阳性病原体的疗效显著,表明其有望作为耐药革兰氏阳性生物引起的严重感染的替代治疗方案 (Diekema & Jones,2000).
恶唑烷酮在结核病治疗中的应用
抗结核 (TB) 药物发现工作的复兴将恶唑烷酮作为结核病和潜伏性结核感染新药物方案的一部分。高剂量利福霉素和氟喹诺酮类药物已显示出对药物敏感性结核病的缩短治疗时间的潜力。恶唑烷酮正在进行 2 期试验,并被视为改善耐药结核病管理的希望。这标志着新抗结核药物稳健管线的开发,有可能缩短对药物敏感性结核病的治疗时间并增强对耐药结核病的治疗 (Dooley、Nuermberger 和 Diacon,2013).
新型恶唑烷酮衍生物增强抗菌活性
寻找具有改善生物学特征的新型恶唑烷酮类抗菌剂的努力是巨大的。该领域的参与者主要是开展密集研究活动的私营公司。大量恶唑烷酮衍生物正在研究中,近年来出现了大量的专利申请。这表明可能会取得重大进展,有可能将这些恶唑烷酮推向市场 (Poce、Zappia、Porretta、Botta 和 Biava,2008).
药物递送系统:与恶唑烷酮的环糊精包合物
环糊精 (CD) 是一类环状低聚糖,与各种分子(包括恶唑烷酮)形成包合物。这些复合物已用于药物递送应用中,以提高溶解度、改变药物释放曲线、增强抗菌活性和提高生物膜渗透性。将 CD 与恶唑烷酮和其他抗生素相结合,为创建复杂的药物递送系统提供了一种有前景的方法,有可能提供加速或延长的溶解曲线 (Boczar & Michalska,2022).
利奈唑胺治疗中的耐药性挑战和机制
尽管恶唑烷酮类抗生素(如利奈唑胺)已显示出对革兰氏阳性细菌病原体的有效活性,但耐利奈唑胺金黄色葡萄球菌的出现带来了重大挑战。耐药性主要归因于 23S rRNA 中的突变或可传递的 cfr 核糖体甲基转移酶的存在。耐利奈唑胺的出现使由这些生物(尤其是凝固酶阴性葡萄球菌)引起的感染的临床治疗变得复杂 (Gu、Kelesidis、Tsiodras、Hindler 和 Humphries,2013).
安全和危害
属性
IUPAC Name |
(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGDJIYKLSISX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933665 | |
Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149524-42-5 | |
Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Compound 2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。